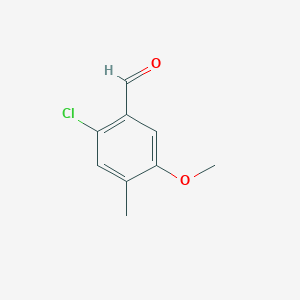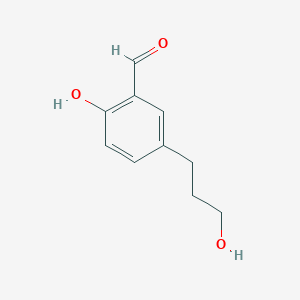
2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring hydroxyl groups at the 2 and 5 positions and a hydroxypropyl group at the 5 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-5-nitroacetophenone with benzaldehyde in the presence of anhydrous aluminum chloride . Another method includes the Tiemann reaction, which involves refluxing phenol and sodium hydroxide dissolved in water and chloroform at 60–70°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as column chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction with sodium borohydride in ethanol yields 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include 2-hydroxy-5-(3-hydroxypropyl)benzyl alcohol from reduction and corresponding carboxylic acids from oxidation .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-(3-hydroxypropyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzaldehyde: Similar structure but lacks the hydroxypropyl group.
5-Hydroxy-2-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxypropyl group.
2-Hydroxy-5-methoxybenzaldehyde: Similar structure with a methoxy group at the 5 position.
Uniqueness
This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-hydroxy-5-(3-hydroxypropyl)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c11-5-1-2-8-3-4-10(13)9(6-8)7-12/h3-4,6-7,11,13H,1-2,5H2 |
InChI-Schlüssel |
YBNBCGXHZFPFKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCO)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






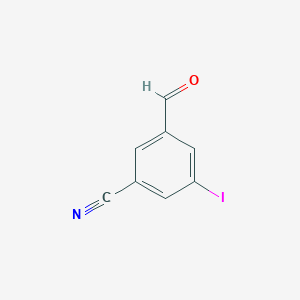
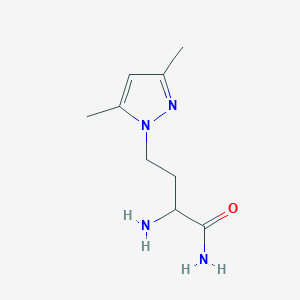
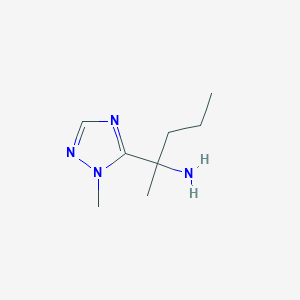
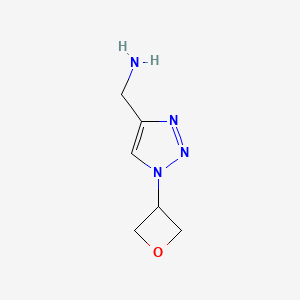

![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
